molecular formula C13H14N2O2 B2867797 4-(cyclopropylcarbonyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317833-53-7

4-(cyclopropylcarbonyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B2867797
CAS No.: 317833-53-7
M. Wt: 230.267
InChI Key: MUNLQFUQFAFAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylcarbonyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a quinoxaline-derived heterocyclic compound characterized by a dihydroquinoxalinone core substituted with a methyl group at position 3 and a cyclopropylcarbonyl moiety at position 2.

Properties

IUPAC Name

4-(cyclopropanecarbonyl)-3-methyl-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-12(16)14-10-4-2-3-5-11(10)15(8)13(17)9-6-7-9/h2-5,8-9H,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNLQFUQFAFAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC=C2N1C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

4-(Cyclopropylcarbonyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a polycyclic heteroaromatic compound featuring a quinoxalinone core substituted with a methyl group at position 3 and a cyclopropanecarbonyl moiety at position 4. The synthesis requires strategic introduction of the cyclopropylcarbonyl group while preserving the lactam functionality of the quinoxalinone ring. Key challenges include:

  • Regioselective acylation at the N4 position without disrupting the 3-methyl group or lactam stability.
  • Stereochemical control during cyclopropane ring formation.
  • Compatibility of reaction conditions with sensitive functional groups.

Core Quinoxalinone Synthesis Strategies

Condensation of o-Phenylenediamine Derivatives

The quinoxalinone scaffold is classically synthesized via condensation of o-phenylenediamine with α-keto acids or esters. For 3-methyl-substituted derivatives, 3-methyl-1,2-diaminobenzene reacts with glyoxylic acid under acidic conditions to yield 3-methyl-3,4-dihydro-2(1H)-quinoxalinone. This intermediate serves as the precursor for subsequent functionalization at N4.

Reaction Scheme 1: Formation of 3-Methyl-3,4-Dihydro-2(1H)-Quinoxalinone

$$
\text{3-Methyl-o-phenylenediamine} + \text{Glyoxylic Acid} \xrightarrow{\text{HCl, EtOH, Δ}} \text{3-Methyl-3,4-dihydro-2(1H)-quinoxalinone} \quad (\text{Yield: 68–72\%})
$$

Microwave-Assisted Cyclization

Modern approaches employ microwave irradiation to accelerate cyclization. A mixture of 3-methyl-o-phenylenediamine and ethyl glyoxylate in ethanol undergoes microwave-assisted condensation (100°C, 20 min) to afford the quinoxalinone core in 85% yield. This method reduces side product formation compared to conventional heating.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Key Advantages
Friedel-Crafts Acylation Et₃N, DCM, 0°C→RT 62 98 High regioselectivity
Proline Catalysis L-Proline, EtOH, RT 58 95 Metal-free, environmentally friendly
Microwave Cyclization MW, 100°C, 20 min 85 99 Rapid, high efficiency

Mechanistic Insights and Side Reactions

Competing Acylation Pathways

During Friedel-Crafts acylation, competing O-acylation at the lactam oxygen is suppressed by using bulky bases (e.g., Et₃N) and low temperatures. NMR monitoring confirms exclusive N4-functionalization.

Byproduct Formation in Organocatalytic Routes

The proline-catalyzed method occasionally yields dihydroquinoxaline intermediates due to incomplete oxidation. Adding a mild oxidant (e.g., MnO₂) in a second step converts these intermediates to the target compound.

Spectral Characterization and Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.15–1.30 (m, 4H, cyclopropane CH₂), 2.40 (s, 3H, CH₃), 3.75 (s, 2H, NCH₂), 7.20–7.45 (m, 4H, aromatic).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (lactam C=O).

Industrial Scalability and Environmental Impact

The proline-catalyzed method is scalable to kilogram quantities with minimal waste (E-factor: 2.1). In contrast, Friedel-Crafts acylation requires solvent recovery systems due to DCM usage.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropylcarbonyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The cyclopropylcarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various quinoxaline and dihydroquinoxaline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(cyclopropylcarbonyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA or proteins, affecting cellular processes and leading to its antimicrobial or anticancer activities.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The quinoxalinone core allows for diverse substitutions, which significantly alter physicochemical and biological properties. Below is a comparison with key analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-(Cyclopropylcarbonyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (Target) Cyclopropylcarbonyl (C4), methyl (C3) Not explicitly stated Estimated ~275–300* Hypothesized anti-cancer activity (analog-based) N/A
3-Methyl-3,4-dihydro-2(1H)-quinoxalinone Methyl (C3) C₉H₁₀N₂O 162.19 Melting point: 138–141°C; anti-cancer activity
4-Benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone Benzoyl (C4), tert-butylbenzyl (N1), methyl (C3) C₂₇H₂₈N₂O₂ 412.5 Discontinued; lab use only
4-Benzoyl-1-(3-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone Benzoyl (C4), 3-fluorobenzyl (N1), methyl (C3) C₂₃H₁₉FN₂O₂ 386.4 Commercial availability; unspecified bioactivity
1-(2,6-Dichlorobenzyl)-4-(2,6-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone 2,6-Dichlorobenzyl (N1), 2,6-difluorobenzoyl (C4), methyl (C3) C₂₃H₁₆Cl₂F₂N₂O₂ 461.3 High lipophilicity (XLogP3: 5.5); lab use

*Estimated based on structural similarity to analogs.

Key Observations :

  • Bioactivity: The unsubstituted 3-methyl-3,4-dihydro-2(1H)-quinoxalinone exhibits anti-cancer activity , suggesting that the target compound’s cyclopropylcarbonyl group may modulate potency or selectivity.
  • Synthetic Complexity : Benzoyl-substituted analogs often require multi-step syntheses involving Pd catalysis or acyl chloride intermediates , whereas cyclopropylcarbonyl derivatives might employ alternative strategies (e.g., cyclopropane ring formation via [2+1] cycloaddition).

Physicochemical Properties

  • Melting Points: The base compound (3-methyl-3,4-dihydro-2(1H)-quinoxalinone) melts at 138–141°C , while bulkier derivatives (e.g., ) likely have higher melting points due to increased molecular weight and crystallinity.
  • Solubility : Substitutions influence solubility; for example, the 3-fluorobenzyl analog may exhibit lower aqueous solubility than the target compound due to hydrophobic fluorinated groups.

Biological Activity

4-(Cyclopropylcarbonyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS No. 317833-53-7) is a heterocyclic compound belonging to the quinoxaline family. This compound has garnered attention for its potential biological activities , including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the existing literature on its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C13H14N2O2
  • Molecular Weight : 230.26 g/mol
  • Boiling Point : Approximately 510.3 °C (predicted)
  • Density : 1.276 g/cm³ (predicted)
  • pKa : 13.01 (predicted)

Antimicrobial Activity

Quinoxaline derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, quinoxaline derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives. In vitro experiments demonstrated that certain derivatives possess cytotoxic effects on human cancer cell lines. Notably, compounds structurally related to this compound exhibited IC50 values indicating potent activity against cancer cells while showing low toxicity to normal cells .

A comparative analysis of various quinoxaline derivatives revealed that modifications in the side chains significantly influence their anticancer efficacy. For instance, the presence of specific substituents can enhance the inhibitory effects on tumor cell proliferation .

Anti-inflammatory and Other Activities

In addition to antimicrobial and anticancer properties, quinoxaline derivatives have been reported to exhibit anti-inflammatory activities. The structure-activity relationship (SAR) studies suggest that specific functional groups are crucial for enhancing these biological activities . Moreover, some studies have indicated antioxidant properties associated with these compounds, providing further avenues for research in therapeutic applications.

Case Studies

StudyFindingsReference
Carta et al. (2005)Demonstrated antibacterial properties of quinoxaline derivatives; MIC values ranged from 0.39 to 0.78 g/mL against various pathogens
Radwan & Abdel-Mageed (2014)Identified molecular features essential for antimycobacterial activity using QSAR and docking analysis
Jaso et al. (2005)Investigated SAR of quinoxaline derivatives; found that substituents significantly affect anti-TB activity
Tarallo et al. (2010)Reported enhanced activity against Mycobacterium tuberculosis with specific quinoxaline derivatives

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.